molecular formula C43H69NO12 B1665279 Ascomycin CAS No. 104987-12-4

Ascomycin

カタログ番号 B1665279
CAS番号: 104987-12-4
分子量: 792 g/mol
InChIキー: ZDQSOHOQTUFQEM-NURRSENYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ascomycin, also known as Immunomycin, FR-900520, FK520, is an ethyl analog of tacrolimus (FK506) with strong immunosuppressant properties . It has been researched for the treatment of autoimmune diseases and skin diseases, and to prevent rejection after an organ transplant . It’s a highly valuable multifunctional drug which exhibits numerous biological properties .


Synthesis Analysis

Due to the structural complexity of Ascomycin, there occurs difficulty in its chemical synthesis . Therefore, microbial production has been preferred by using Streptomyces hygroscopicus subsp. ascomyceticus . Through several genetic manipulation and mutagenesis techniques, the yield can be increased by several folds without any difficulties . Genetic engineering has played a significant role in understanding the biosynthetic pathway of Ascomycin .


Molecular Structure Analysis

Ascomycin is a pharmacologically significant 23-membered macrocyclic polyketide antibiotic . It has a structural analog known as tacrolimus (FK506) which is also used as a well-known immunosuppressive agent in the prevention of xenograft rejection after an organ transplant in humans .


Chemical Reactions Analysis

Ascomycin is a secondary metabolite, the production of which is often limited by the shortage of precursors during the late fermentation phase . Polyhydroxybutyrate is an intracellular polymer accumulated by prokaryotic microorganisms . Developing polyhydroxybutyrate as an intracellular carbon reservoir for precursor synthesis is of great significance to improve the yield of Ascomycin .


Physical And Chemical Properties Analysis

Ascomycin is a multifunctional antibiotic produced by Streptomyces hygroscopicus var. ascomyceticus . As a secondary metabolite, the production of Ascomycin is often limited by the shortage of precursors during the late fermentation phase .

科学的研究の応用

Enhanced Production Strategies

  • Enhanced Production through Elicitation and Pathway-Engineering : A study by Wang et al. (2019) demonstrated a novel combinatorial engineering approach for ascomycin production in Streptomyces hygroscopicus. They identified target genes involved in metabolic and transcriptional regulation, significantly boosting ascomycin yield.
  • Bioprocess and Genetic Engineering : Research by Sambyal & Singh (2020) emphasizes the use of genetic manipulation and mutagenesis techniques to enhance ascomycin yield in Streptomyces hygroscopicus subsp. ascomyceticus.
  • Polyhydroxybutyrate as Carbon Reservoir : Studies by Wang et al. (2021) and Wang et al. (2020) explored using polyhydroxybutyrate as an intracellular carbon reservoir to improve ascomycin production, showing significant yield enhancement.

Biological and Pharmacological Applications

  • Inflammatory Skin Diseases Treatment : Paul, Graeber, & Stuetz (2000) and Paul & Ho (1998) highlighted the potential of ascomycin derivatives in treating inflammatory skin diseases. Their research indicates effectiveness in conditions like atopic dermatitis and psoriasis.
  • Anticonvulsants and Neuroprotectants : Sierra-Paredes & Sierra-marcuňo (2008) discussed the potential of ascomycin and FK506 as anticonvulsants and neuroprotectants, showing promise in the treatment of brain diseases.

Chemical and Structural Studies

  • Chemical Structure and Synthesis : Or et al. (1993) examined the fermentation, structural determination, and synthesis of ascomycin, providing crucial insights into its chemical makeup and potential modifications.
  • Acyl Transferase Domains Study : Reeves et al. (2002) researched the specificity of acyl transferase domains in the ascomycin polyketide synthase, contributing to a better understanding of its biosynthetic pathway.

Therapeutic Applications and Drug Development

  • Novel Anti-Inflammatory Drug Development : Grassberger et al. (1999) discussed SDZ ASM 981, an ascomycin derivative, highlighting its high anti-inflammatory activity and potential as a novel drug for skin diseases.
  • Therapeutic Monitoring and Clinical Efficacy : Eichenfield et al. (2002) reviewed the therapeutic monitoring of pimecrolimus (ASM 981) for treating mild to moderate atopic dermatitis, underlining its safety and efficacy.

Metabolic Engineering for Improved Production

  • Metabolic Network Model and Engineering : Wang et al. (2017) explored metabolic network modeling and engineering of ethylmalonyl-CoA pathway in Streptomyces hygroscopicus var. ascomyceticus for better ascomycin production.
  • Integration of 13C-Labeling Experiments : Qi et al. (2017) combined 13C-labeling experiments with in silico analysis to enhance ascomycin production, illustrating a novel approach for yield improvement.

Safety And Hazards

Ascomycin produces a more selective immunomodulatory effect in that it inhibits the elicitation phase of allergic contact dermatitis but does not impair the primary immune response when administered systemically .

将来の方向性

Recently, many efforts have been made to utilize the therapeutic effects of Ascomycin and its derivatives . This includes concepts related to the production kinetics of Ascomycin including an update of the ongoing yield improvement techniques as well as screening method of novel strains for Ascomycin production .

特性

IUPAC Name

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H69NO12/c1-10-30-18-24(2)17-25(3)19-36(53-8)39-37(54-9)21-27(5)43(51,56-39)40(48)41(49)44-16-12-11-13-31(44)42(50)55-38(28(6)33(46)23-34(30)47)26(4)20-29-14-15-32(45)35(22-29)52-7/h18,20,25,27-33,35-39,45-46,51H,10-17,19,21-23H2,1-9H3/b24-18+,26-20+/t25-,27+,28+,29-,30+,31-,32+,33-,35+,36-,37-,38+,39+,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQSOHOQTUFQEM-NURRSENYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H69NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80894126
Record name Immunomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80894126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

792.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ascomycin

CAS RN

104987-12-4
Record name Ascomycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104987-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Immunomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104987124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Immunomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80894126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 8-ethyl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASCOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUF4U5NSJK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ascomycin
Reactant of Route 2
Ascomycin
Reactant of Route 3
Ascomycin
Reactant of Route 4
Ascomycin
Reactant of Route 5
Ascomycin
Reactant of Route 6
Ascomycin

Citations

For This Compound
3,540
Citations
G Sierra‐Paredes… - CNS neuroscience & …, 2008 - Wiley Online Library
… via microdialysis probes, and ascomycin derivatives may be useful in … FK506 and ascomycin inhibit signaling pathways in … of ascomycin, FK506, and nonimmunosuppressant ascomycin …
Number of citations: 70 onlinelibrary.wiley.com
H Qi, S Zhao, J Wen, Y Chen, X Jia - Biochemical engineering journal, 2014 - Elsevier
… ascomycin production were investigated in this study. A shikimic acid resistant strain SA68 was obtained with ascomycin … added at 24 h, ascomycin production was further increased by …
Number of citations: 24 www.sciencedirect.com
EJM Van Leent, M Gräber, M Thurston… - Archives of …, 1998 - jamanetwork.com
… In conclusion, the new macrolactam ascomycin derivative SDZ ASM 981 is a promising agent for the treatment of patients with AD. More elaborate phase 2 and 3 trials are under way to …
Number of citations: 301 jamanetwork.com
C Queille‐Roussel, C Paul, L Duteil… - British Journal of …, 2001 - academic.oup.com
Background SDZ ASM 981 is a selective inhibitor of inflammatory cytokines released from T lymphocytes and mast cells, which has been developed for the treatment of inflammatory …
Number of citations: 298 academic.oup.com
K Sambyal, RV Singh - Journal of Genetic Engineering and Biotechnology, 2020 - Springer
… of ascomycin and its derivatives. This article covers concepts related to the production kinetics of ascomycin … as well as screening method of novel strains for ascomycin production. …
Number of citations: 8 link.springer.com
T Zuberbier, SU Chong, K Grunow, S Guhl… - Journal of allergy and …, 2001 - Elsevier
Background: The ascomycin macrolactam pimecrolimus (Elidel, SDZ ASM 981) has recently been developed as a novel and cell-selective inhibitor of inflammatory cytokine secretion; it …
Number of citations: 173 www.sciencedirect.com
T Arai, Y Koyama, T Suenaga… - The Journal of Antibiotics …, 1962 - jstage.jst.go.jp
… Ascomycin lacks antimicrobial activity against gram positive and negative bacteria except … concentration of ascomycin. intraperitoneal injection of 100 mg/kg of ascomycin. Mice tolerated …
Number of citations: 109 www.jstage.jst.go.jp
R Zimmer, MA Grassberger, K Baumann, A Horvath… - Tetrahedron letters, 1995 - Elsevier
… A simple and efficient way to modified iso-Ascomycin derivatives … semtsyrrthet preparauon of C-26 substituted iso-ascomycin derivatives, starting … Using 3 as starting …
Number of citations: 9 www.sciencedirect.com
U Mrowietz, M Graeber, M Bräutigam… - British Journal of …, 1998 - academic.oup.com
… Ascomycin derivatives represent a new … ascomycin macrolactam proved to be effective in clearing psoriasis by topical use in the microplaque assay.SDZ ASM 981 is a new ascomycin …
Number of citations: 167 academic.oup.com
K Song, L Wei, J Liu, J Wang, H Qi, J Wen - Applied microbiology and …, 2017 - Springer
… In this study, to further understand complex regulatory mechanism of ascomycin biosynthesis and improve production of ascomycin, the role of the LTTR FkbR1 in ascomycin …
Number of citations: 27 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。